
11-(1,3-Dioxolan-2-YL)undecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(1,3-Dioxolan-2-YL)undecanal is a chemical compound that features a 1,3-dioxolane ring attached to an undecanal chain. This compound is of interest due to its unique structure, which combines the properties of both aldehydes and cyclic acetals. The presence of the 1,3-dioxolane ring imparts stability and reactivity, making it a valuable compound in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
11-(1,3-Dioxolan-2-YL)undecanal can be synthesized through the acetalization of undecanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the aldehyde with ethylene glycol and a catalytic amount of p-toluenesulfonic acid in toluene, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient water removal systems. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to facilitate the reaction . The reaction conditions are optimized to ensure maximum yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
11-(1,3-Dioxolan-2-YL)undecanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic conditions to open the dioxolane ring
Major Products Formed
Oxidation: 11-(1,3-Dioxolan-2-YL)undecanoic acid
Reduction: 11-(1,3-Dioxolan-2-YL)undecanol
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
11-(1,3-Dioxolan-2-YL)undecanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-(1,3-Dioxolan-2-YL)undecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar ring structure but without the long undecanal chain.
1,3-Dioxane: Another cyclic acetal with a six-membered ring, offering different stability and reactivity profiles.
Uniqueness
11-(1,3-Dioxolan-2-YL)undecanal is unique due to its combination of a long aliphatic chain and a stable cyclic acetal ring. This structure imparts distinct physical and chemical properties, making it valuable for specific applications where both hydrophobic and hydrophilic interactions are desired .
Properties
CAS No. |
33875-23-9 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
11-(1,3-dioxolan-2-yl)undecanal |
InChI |
InChI=1S/C14H26O3/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h11,14H,1-10,12-13H2 |
InChI Key |
ZUQTUFPICADVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




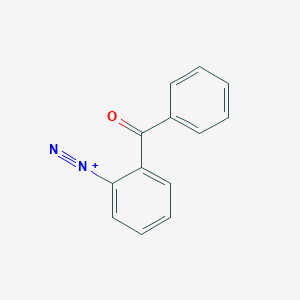
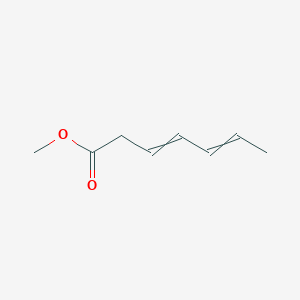

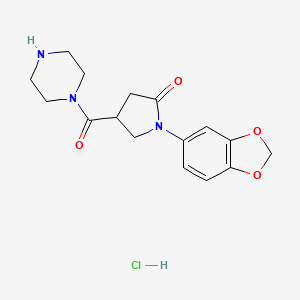


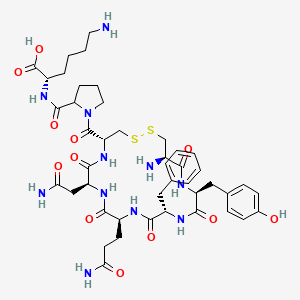
![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
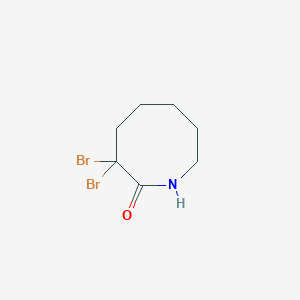

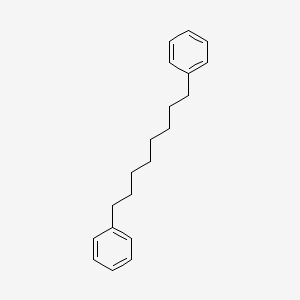
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
